molecular formula C8H8BrClO B14846248 1-Bromo-3-(chloromethyl)-5-methoxybenzene

1-Bromo-3-(chloromethyl)-5-methoxybenzene

Katalognummer: B14846248
Molekulargewicht: 235.50 g/mol
InChI-Schlüssel: ATGXVNISOJUVOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-(chloromethyl)-5-methoxybenzene is an organic compound with the molecular formula C8H8BrClO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a chloromethyl group, and a methoxy group

Vorbereitungsmethoden

The synthesis of 1-Bromo-3-(chloromethyl)-5-methoxybenzene typically involves the bromination and chloromethylation of 5-methoxybenzene. One common method includes the following steps:

    Bromination: 5-Methoxybenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position on the benzene ring.

    Chloromethylation: The brominated product is then subjected to chloromethylation using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. This introduces the chloromethyl group at the meta position relative to the bromine atom.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity of the final product.

Analyse Chemischer Reaktionen

1-Bromo-3-(chloromethyl)-5-methoxybenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine or chloromethyl group is replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium cyanide, and amines.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(chloromethyl)-5-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-(chloromethyl)-5-methoxybenzene involves its ability to undergo nucleophilic substitution reactions, forming covalent bonds with nucleophiles. This property makes it useful in the study of enzyme inhibition, where it can bind to the active site of enzymes and inhibit their activity. The molecular targets and pathways involved depend on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3-(chloromethyl)-5-methoxybenzene can be compared with other similar compounds, such as:

    1-Bromo-3-(chloromethyl)-benzene: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.

    1-Bromo-3-(methoxymethyl)-5-methoxybenzene: Contains an additional methoxy group, which can influence its reactivity and solubility.

    1-Chloro-3-(chloromethyl)-5-methoxybenzene:

The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for various applications in scientific research.

Eigenschaften

Molekularformel

C8H8BrClO

Molekulargewicht

235.50 g/mol

IUPAC-Name

1-bromo-3-(chloromethyl)-5-methoxybenzene

InChI

InChI=1S/C8H8BrClO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,5H2,1H3

InChI-Schlüssel

ATGXVNISOJUVOH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1)CCl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.